molecular formula C16H17Cl2N3O B2452993 (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone CAS No. 1286725-11-8

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone

Cat. No.: B2452993
CAS No.: 1286725-11-8
M. Wt: 338.23
InChI Key: UMFNDUPYWVOQBC-UHFFFAOYSA-N
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Description

The compound “(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone)” is a synthetic organic molecule that features a combination of imidazole, piperidine, and dichlorophenyl groups. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone)” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole derivative: Starting with an imidazole precursor, a methylation reaction can introduce the (1H-imidazol-1-yl)methyl group.

    Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling reactions: The imidazole and piperidine derivatives can be coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Introduction of the dichlorophenyl group:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound “(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone)” can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The piperidine ring can be reduced to form different derivatives.

    Substitution: The dichlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, the compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and derivatizations.

Biology

In biological research, the compound might be investigated for its potential as a ligand for certain receptors or enzymes. Its imidazole and piperidine moieties are common in bioactive molecules.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-imidazol-1-yl)methyl)piperidine: Lacks the dichlorophenyl group but has similar imidazole and piperidine moieties.

    (2,5-dichlorophenyl)methanone: Contains the dichlorophenyl group but lacks the imidazole and piperidine moieties.

Uniqueness

The uniqueness of “(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone)” lies in its combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O/c17-13-1-2-15(18)14(9-13)16(22)21-6-3-12(4-7-21)10-20-8-5-19-11-20/h1-2,5,8-9,11-12H,3-4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFNDUPYWVOQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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